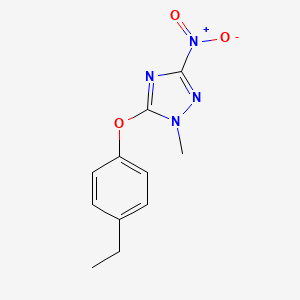![molecular formula C23H20N4O2S B5710354 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide, commonly known as MBTH-PBHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MBTH-PBHA is not fully understood, but it is believed to involve the formation of metal complexes that interact with biological molecules, leading to changes in their structure and function. In anticancer studies, MBTH-PBHA has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. In antimicrobial and antifungal studies, MBTH-PBHA has been shown to disrupt cell membrane integrity and inhibit enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTH-PBHA are dependent on its specific application and target organism or molecule. In anticancer studies, MBTH-PBHA has been shown to induce cell cycle arrest and inhibit angiogenesis. In antimicrobial and antifungal studies, MBTH-PBHA has been shown to inhibit the growth and survival of various pathogens. In environmental science, MBTH-PBHA has been shown to effectively remove heavy metal ions from wastewater.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MBTH-PBHA in lab experiments include its versatility, low toxicity, and potential for multiple applications. However, the limitations of using MBTH-PBHA include its complex synthesis method, limited solubility in some solvents, and potential for side reactions.
Orientations Futures
For MBTH-PBHA research include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action in more detail. Additionally, the development of novel derivatives of MBTH-PBHA with improved properties and activities is an area of active research.
Méthodes De Synthèse
MBTH-PBHA can be synthesized through a multistep reaction involving the condensation of 2-aminobenzimidazole with 3-phenoxybenzaldehyde, followed by the reaction with thioacetic acid and acetic anhydride. The final product is obtained through the reaction of the intermediate with hydrazine hydrate and acetic acid. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
MBTH-PBHA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MBTH-PBHA has been investigated for its anticancer, antimicrobial, and antifungal activities. In materials science, MBTH-PBHA has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. In environmental science, MBTH-PBHA has been studied for its ability to remove heavy metal ions from wastewater.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-27-21-13-6-5-12-20(21)25-23(27)30-16-22(28)26-24-15-17-8-7-11-19(14-17)29-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,26,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGHPOFQPHNRK-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)


![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)


![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)
